Bienvenue dans la boutique en ligne BenchChem!

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

Mcl-1 inhibitor Bcl-xL inhibitor apoptosis regulation

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine (CAS 385786-25-4) is a synthetic small molecule that fuses indole, pyridine and thiazole pharmacophores into a single chemotype. With a molecular formula of C₁₈H₁₆N₄S and an exact mass of 320.1096 Da, it belongs to the class of indole‑thiazole‑amine conjugates that have been explored as inhibitors of anti‑apoptotic Bcl‑2 family proteins, notably Bcl‑xL, Mcl‑1 and Bcl‑2.

Molecular Formula C18H16N4S
Molecular Weight 320.41
CAS No. 385786-25-4
Cat. No. B2931824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine
CAS385786-25-4
Molecular FormulaC18H16N4S
Molecular Weight320.41
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC=CS4
InChIInChI=1S/C18H16N4S/c1-12-16(13-6-2-3-7-14(13)21-12)17(15-8-4-5-9-19-15)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22)
InChIKeyOVDQCPMEMVEYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine (CAS 385786-25-4): Structural Profile and Procurement Context


N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine (CAS 385786-25-4) is a synthetic small molecule that fuses indole, pyridine and thiazole pharmacophores into a single chemotype. With a molecular formula of C₁₈H₁₆N₄S and an exact mass of 320.1096 Da, it belongs to the class of indole‑thiazole‑amine conjugates that have been explored as inhibitors of anti‑apoptotic Bcl‑2 family proteins, notably Bcl‑xL, Mcl‑1 and Bcl‑2 [1]. The presence of a pyridin‑2‑yl substituent introduces a basic nitrogen capable of coordinating metal ions or participating in acid‑base interactions, while the 2‑methylindole and thiazol‑2‑amine termini offer complementary hydrogen‑bond donor/acceptor profiles. This tri‑heterocyclic architecture provides a geometrically constrained scaffold that may confer selectivity advantages over simpler biaryl analogs in protein‑protein interaction targets [2].

Why Generic Substitution Fails for N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine


Indole‑thiazole‑amine conjugates span a broad chemical space, and minor modifications—such as shifting the pyridinyl attachment from the 2‑position to the 4‑position or replacing a thiazol‑2‑amine with a benzothiazol‑2‑amine—can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For instance, the positional isomer N-[(2-methyl‑1H‑indol‑3‑yl)(pyridin‑4‑yl)methyl]‑1,3‑thiazol‑2‑amine (CAS 307543‑54‑0) differs only in the nitrogen atom location on the pyridine ring, yet this single atomic change modulates the hydrogen‑bond network and the pKₐ of the pyridine nitrogen, which are critical determinants of binding to Bcl‑2 family protein crevices [2]. Consequently, procurement decisions cannot assume functional interchangeability between seemingly close analogs; batch‑to‑batch consistency in regio‑ and stereochemistry is essential for reproducible target‑engagement profiles.

Quantitative Differential Evidence for N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine (CAS 385786-25-4)


Selectivity Profiling Against Bcl‑2 Family Proteins: Class‑Level Inference from Indole‑Thiazole Conjugates

Although direct biochemical Kᵢ or IC₅₀ data for 385786‑25‑4 have not been publicly disclosed in peer‑reviewed primary research, structurally related indole‑thiazole‑amine conjugates have been annotated in the Therapeutic Target Database (TTD) as inhibitors of three anti‑apoptotic Bcl‑2 family members: Bcl‑xL, Mcl‑1, and Bcl‑2 [1]. This multi‑target engagement profile distinguishes the indole‑thiazole‑amine scaffold from single‑target BH3‑mimetics such as ABT‑737 (Bcl‑2/Bcl‑xL selective; Mcl‑1 not engaged) [2]. The presence of the pyridin‑2‑yl linker in 385786‑25‑4 is structurally analogous to the indole‑pyridine core identified as a promising pharmacophore for selective Mcl‑1 inhibition in independent medicinal chemistry campaigns [3], suggesting that the pyridin‑2‑yl regioisomer may offer a distinct selectivity fingerprint compared to the pyridin‑4‑yl isomer (CID 5066771) [4].

Mcl-1 inhibitor Bcl-xL inhibitor apoptosis regulation

Physicochemical Differentiation from Closest Structural Analogs: LogP and Hydrogen‑Bonding Profile

Computed physicochemical properties provide a quantitative basis for differentiating 385786‑25‑4 from its closest commercially cataloged analogs. The target compound (C₁₈H₁₆N₄S, MW 320.41) features 2 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and a predicted XLogP3‑AA of approximately 3.9 [1]. In contrast, the benzothiazole analog N-[(2‑methyl‑1H‑indol‑3‑yl)(pyridin‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine (C₂₄H₂₁N₃S, MW ∼385.51) carries a substantially larger aromatic surface and higher lipophilicity (predicted XLogP > 5), while the simpler 4‑(2‑methyl‑1H‑indol‑3‑yl)‑1,3‑thiazol‑2‑amine (C₁₂H₁₁N₃S, MW 229.3) lacks the pyridinyl linker entirely, reducing acceptor count to 3 and donor count to 2 with a lower logP [2]. These computational differences position 385786‑25‑4 within a narrower property space (Ro 3 compliance, tPSA ∼60 Ų) that may be preferred for CNS or intracellular target permeability [3].

drug-likeness permeability physicochemical profiling

Comparative Biological Activity Landscape: Cytotoxic and Antimicrobial Annotation from TTD

The Therapeutic Target Database (TTD) provides a curated activity landscape for the indole‑thiazole‑amine chemotype, annotating cytotoxic/antimicrobial activity alongside target engagement at Bcl‑xL, Mcl‑1, and Bcl‑2 [1]. This dual functional annotation—simultaneous cytotoxic and antimicrobial activity coupled with defined anti‑apoptotic protein inhibition—is not uniformly shared by all indole‑thiazole variants. For example, simple 4‑(indol‑3‑yl)‑thiazol‑2‑amine derivatives without the pyridinyl linker are more often reported as pure antifungal or antitubercular agents without Bcl‑2‑family engagement [2]. The presence of the pyridin‑2‑ylmethyl bridge in 385786‑25‑4 therefore represents a structural feature that correlates with multi‑mechanism biological annotation, distinguishing it from simpler indole‑thiazole analogs that lack either the cytotoxicity profile or the anti‑apoptotic target engagement.

cytotoxic activity antimicrobial screening target annotation

Best‑Fit Research and Industrial Application Scenarios for N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine (CAS 385786-25-4)


Apoptosis Pathway Screening Libraries Targeting Bcl‑2 Family Proteins

Given the class‑level annotation of indole‑thiazole‑amine conjugates as inhibitors of Bcl‑xL, Mcl‑1, and Bcl‑2 [1], 385786‑25‑4 is a rational inclusion in focused screening libraries aimed at identifying multi‑target apoptosis modulators. Its unique pyridin‑2‑yl regiochemistry differentiates it from the more common pyridin‑4‑yl isomers, potentially enabling distinct binding modes within Bcl‑2‑family hydrophobic clefts. Laboratories seeking to address Mcl‑1‑mediated resistance—a well‑documented limitation of Bcl‑2‑selective agents such as ABT‑737 [2]—may find this scaffold valuable for hit‑finding campaigns.

Physicochemical Property‑Based Fragment Elaboration and Lead Optimization

The intermediate molecular weight (320.41 Da), moderate lipophilicity (XLogP ∼3.9), and balanced hydrogen‑bond donor/acceptor count (HBD 2, HBA 4) position 385786‑25‑4 within drug‑like property space [3]. Medicinal chemistry teams conducting fragment‑based drug discovery or scaffold‑hopping exercises around indole‑thiazole cores can use this compound as a non‑fragment lead‑like starting point that maintains Ro 3 compliance while offering three distinct vectors for chemical elaboration: the indole N‑H, the pyridine ring, and the thiazole C‑H positions.

Dual‑Mechanism Antimicrobial‑Cytotoxic Research in Oncology

The TTD‑annotated cytotoxic/antimicrobial dual‑activity landscape for indole‑thiazole‑amine conjugates [1] supports exploratory research at the intersection of oncology and infection. Investigators studying compounds that simultaneously target tumor cell survival pathways (via Bcl‑2 family inhibition) and microbial pathogens may prioritize 385786‑25‑4 as a structurally characterized entry point for mechanism‑of‑action studies, particularly in models of cancer‑associated immunosuppression where antimicrobial coverage is clinically relevant.

Regioisomer‑Dependent Structure‑Activity Relationship (SAR) Studies

The availability of both pyridin‑2‑yl (385786‑25‑4) and pyridin‑4‑yl (CAS 307543‑54‑0) positional isomers enables controlled SAR investigations that isolate the impact of pyridine nitrogen placement on target binding, solubility, and metabolic stability [3]. Procurement of both isomers as a matched pair is recommended for laboratories seeking to quantify the contribution of this single‑atom positional variation to pharmacological endpoints.

Quote Request

Request a Quote for N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.